3-Cyclohexyl-2-oxopropanoic acid

Description

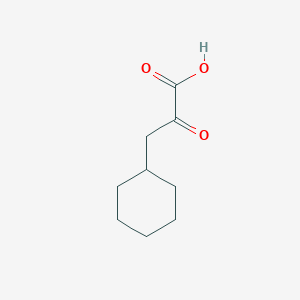

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-2-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQKNYMCJALGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Cyclohexyl-2-oxopropanoic Acid: Structural Chemistry & Pharmacological Applications

[1][2]

Executive Summary

This compound (CAS: 5962-91-4) is a critical alpha-keto acid intermediate in organic synthesis and drug development. Structurally, it represents the saturated analog of phenylpyruvic acid. It serves as the direct biosynthetic precursor to L-Cyclohexylalanine (Cha) , a non-proteinogenic amino acid widely employed in peptidomimetic drugs (e.g., HIV protease inhibitors, ACE inhibitors) to enhance lipophilicity and proteolytic stability. Beyond its role as a synthon, the compound acts as a metabolic probe, exhibiting competitive inhibition kinetics against lactate dehydrogenase (LDH) and serving as a substrate for specific transaminases.

Chemical Identity & Structural Analysis[3][4][5][6]

Nomenclature and Identifiers

-

Common Names: 3-Cyclohexylpyruvic acid;

-Keto- -

CAS Registry Number: 5962-91-4

-

SMILES: O=C(O)C(=O)CC1CCCCC1

-

InChI Key: JCIZEWRBCTUEFG-UHFFFAOYSA-N

Structural Configuration

The molecule consists of a cyclohexyl ring attached via a methylene bridge to an

Tautomerism

Like most

Figure 1: Keto-enol tautomerism of this compound.[3][4][5][1][6] The equilibrium strongly favors the keto form in aqueous solution.

Physicochemical Profile

The compound acts as a weak organic acid with lipophilic character due to the cyclohexyl moiety.

| Property | Value / Description | Note |

| Molecular Weight | 170.21 g/mol | |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Melting Point | 55–58 °C | Varies with purity/solvate form |

| Solubility | Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in Water | Solubility increases at pH > 4 |

| pKa (COOH) | ~2.5 – 3.0 | Typical for |

| LogP | ~1.8 – 2.1 | More lipophilic than pyruvic acid |

| Stability | Sensitive to oxidation and decarboxylation | Store at -20°C; protect from light |

Synthetic Pathways[10]

Synthesis is achieved either through catalytic hydrogenation of aromatic precursors or direct chemical assembly.

Method A: Catalytic Hydrogenation (Industrial Route)

The most common route involves the ring saturation of phenylpyruvic acid .

-

Reagents:

(gas), Pt/C or Rh/C catalyst.[7] -

Conditions: Moderate pressure (3-5 bar), acidic media (acetic acid) to prevent ketone reduction.

-

Mechanism: Heterogeneous catalysis reduces the aromatic ring while preserving the

-keto functionality (if conditions are controlled to avoid reducing the C=O to C-OH).

Method B: Grignard/Oxalate Synthesis (Laboratory Route)

Used for isotopic labeling or small-scale production.

-

Formation of Grignard: Cyclohexylmethyl bromide + Mg

Cyclohexylmethylmagnesium bromide. -

Nucleophilic Attack: Reaction with diethyl oxalate at low temperature (-78°C).

-

Hydrolysis: Acidic hydrolysis of the resulting

-keto ester to the free acid.

Method C: Enzymatic Transamination

-

Enzyme: Branched-chain aminotransferase (BCAT) or Aspartate aminotransferase.

-

Substrate: L-Cyclohexylalanine +

-Ketoglutarate. -

Reaction: Reversible transfer of the amino group to yield this compound and Glutamate.

Figure 2: Primary synthetic and metabolic pathways linking Phenylpyruvic acid, Cyclohexylalanine, and the target keto acid.

Biological Significance & Enzyme Kinetics[11][12]

Lactate Dehydrogenase (LDH) Interaction

This compound acts as a substrate analog for Lactate Dehydrogenase.

-

Mechanism: It competes with pyruvate for the active site. Due to the bulky cyclohexyl group, the turnover rate (

) is significantly lower than that of pyruvate, often leading to competitive inhibition kinetics in the presence of natural substrates. -

Structural Insight: The hydrophobic cyclohexyl tail probes the substrate specificity pocket of LDH, revealing the enzyme's tolerance for bulky aliphatic groups compared to planar aromatic rings.

Transaminase Activity

It serves as the

-

Reaction: Cyclohexylpyruvate + Glutamate ⇌ Cyclohexylalanine + α-Ketoglutarate

-

Significance: This pathway is exploited in biocatalysis to produce enantiopure L-Cyclohexylalanine using engineered aminotransferases.

Applications in Drug Development

The compound is a "privileged scaffold" precursor in medicinal chemistry.

Peptidomimetic Synthesis (ACE & HIV Inhibitors)

The primary utility is the synthesis of L-Cyclohexylalanine (Cha) . Cha is incorporated into peptide drugs to replace Phenylalanine (Phe) or Tyrosine (Tyr).

-

Effect: The cyclohexyl ring is more lipophilic and sterically demanding than the phenyl ring. It disrupts

-cation interactions and increases resistance to chymotrypsin-like proteases, extending the drug's half-life. -

Example: In the development of ACE inhibitors (e.g., analogs of Enalapril) and Renin inhibitors , the cyclohexylpyruvate moiety allows for the introduction of the Cha side chain via reductive amination with dipeptides (e.g., L-Alanyl-L-Proline).

Metabolic Probe

Researchers use this compound to study:

-

Mitochondrial Transport: Investigating monocarboxylate transporters (MCTs) specificity.

-

PKU Research: As a non-aromatic analog of phenylpyruvate to study the neurotoxicity mechanisms associated with accumulation of

-keto acids in Phenylketonuria (PKU).

Handling and Safety Protocols

-

Storage: The compound is prone to slow decarboxylation and oxidation. Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Solubility: Dissolve in DMSO or Ethanol for stock solutions. Aqueous solutions should be prepared fresh and kept on ice.

-

Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

Sources

- 1. H-D-CHA-OH | 58717-02-5 [chemicalbook.com]

- 2. This compound | 5962-91-4 [sigmaaldrich.com]

- 3. GAMMA-METHYL-L-LEUCINE | 57224-50-7 [chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US4472380A - Amino acid derivatives as antihypertensives - Google Patents [patents.google.com]

- 7. L-Cyclohexylalanine | 27527-05-5 [chemicalbook.com]

The Enigmatic Role of 3-Cyclohexyl-2-oxopropanoic Acid in Amino Acid Metabolism: A Hypothetical Exploration

For: Researchers, Scientists, and Drug Development Professionals

Abstract

While the metabolic fates of common amino acids and their corresponding α-keto acids are well-documented, the biochemical pathways involving more complex or xenobiotic structures remain a frontier of metabolic research. This technical guide delves into the hypothetical role of 3-Cyclohexyl-2-oxopropanoic acid, a molecule at the interface of amino acid and lipid metabolism. In the absence of direct empirical evidence, this document synthesizes established principles of enzymology and metabolic biochemistry to propose a scientifically grounded, putative metabolic pathway for this unique α-keto acid. We will explore its potential origins via transamination of a novel amino acid, its likely catabolism through oxidative decarboxylation, and the broader physiological implications. Furthermore, this guide provides detailed, field-proven experimental protocols to empower researchers to investigate and validate these hypotheses, paving the way for a deeper understanding of metabolic plasticity and its potential therapeutic applications.

Introduction: The Significance of α-Keto Acids in Metabolic Networks

Alpha-keto acids are pivotal intermediates in cellular metabolism, representing the carbon skeletons of amino acids.[1][2] Their metabolism is a critical juncture, connecting amino acid catabolism and anabolism with central energy-producing pathways like the citric acid cycle.[1] The removal of the amino group from an amino acid via transamination results in the formation of its corresponding α-keto acid.[1] This process is fundamental for nitrogen balance and the synthesis of non-essential amino acids.[3]

The metabolic fate of an α-keto acid is largely determined by the structure of its side chain. For instance, the branched-chain α-keto acids (BCKAs) derived from leucine, isoleucine, and valine are catabolized by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a crucial enzyme in energy homeostasis.[4][5][6] Phenylpyruvic acid, the α-keto acid of phenylalanine, is a key intermediate in the catabolism of this aromatic amino acid.[7][8]

This guide focuses on a novel molecule, this compound. Due to its structural similarity to both branched-chain and aromatic α-keto acids, we hypothesize its integration into known metabolic pathways. The cyclohexyl group presents a bulky, hydrophobic side chain, suggesting an interaction with enzymes that accommodate such structures.

A Hypothetical Metabolic Pathway for this compound

Based on established biochemical principles, we propose a two-step metabolic pathway for this compound, originating from a hypothetical amino acid precursor, 3-cyclohexylalanine.

Step 1: Formation via Transamination

The initial step in the metabolism of most amino acids is the transfer of their amino group to an α-keto acid, a reaction catalyzed by aminotransferases (also known as transaminases).[3][9][10] We propose that this compound is formed from the transamination of 3-cyclohexylalanine.

-

Proposed Reaction: 3-Cyclohexylalanine + α-Ketoglutarate ⇌ this compound + L-Glutamate

-

Causality of Enzyme Choice: Aminotransferases exhibit broad substrate specificity, particularly those acting on branched-chain and aromatic amino acids. The bulky cyclohexyl side chain of 3-cyclohexylalanine is structurally analogous to the side chains of leucine and phenylalanine, making it a plausible substrate for branched-chain aminotransferases (BCATs) or aromatic aminotransferases.

Diagram of the Proposed Transamination Reaction:

Caption: Proposed transamination of 3-cyclohexylalanine.

Step 2: Catabolism via Oxidative Decarboxylation

Following its formation, this compound would likely undergo irreversible oxidative decarboxylation, a key regulatory step in the catabolism of α-keto acids.[11][12] This reaction is catalyzed by large, mitochondrial multi-enzyme complexes.

-

Proposed Reaction: this compound + NAD⁺ + Coenzyme A → 3-Cyclohexylpropanoyl-CoA + NADH + H⁺ + CO₂

-

Causality of Enzyme Choice: The branched-chain α-keto acid dehydrogenase (BCKDH) complex is responsible for the oxidative decarboxylation of BCKAs.[4][5][13] Given the structural similarity of the cyclohexyl group to branched alkyl chains, the BCKDH complex is the most probable candidate for catalyzing this reaction. The BCKDH complex has a relatively broad substrate specificity and is known to act on various α-keto acids.[13]

Diagram of the Proposed Oxidative Decarboxylation:

Caption: Proposed oxidative decarboxylation of the keto acid.

Potential Physiological Significance

The existence of a metabolic pathway for this compound could have several physiological implications:

-

Xenobiotic Metabolism: 3-Cyclohexylalanine and its corresponding α-keto acid may be xenobiotics, compounds foreign to an organism's normal biochemistry.[14] The proposed pathway would represent a detoxification mechanism, converting a potentially harmful compound into an intermediate that can be further metabolized or excreted.[15][16]

-

Energy Production: The end product of the proposed pathway, 3-Cyclohexylpropanoyl-CoA, could potentially enter fatty acid β-oxidation pathways, contributing to cellular energy production.

-

Alternative Amino Acid Metabolism: The pathway could represent a novel route for the metabolism of non-proteinogenic amino acids, highlighting the metabolic flexibility of organisms.

Experimental Validation: A Step-by-Step Guide

To validate the hypothesized metabolic pathway, a series of in vitro and cell-based experiments are required.

Synthesis of this compound

As this compound is not readily commercially available, chemical synthesis is the first critical step. A plausible synthetic route is a Michael addition of a cyclohexyl Grignard reagent to an appropriate acrylate derivative, followed by hydrolysis.[17]

Table 1: Synthetic Protocol for 3-(2-Oxocyclohexyl)propanoic Acid (as a proxy)

| Step | Procedure | Reagents | Expected Outcome |

| 1 | Michael Addition | Cyclohexanone, Acrylate ester, Enamine catalyst | Methyl 3-(2-oxocyclohexyl)propanoate |

| 2 | Hydrolysis | Methyl 3-(2-oxocyclohexyl)propanoate, Sodium hydroxide, Hydrochloric acid | 3-(2-Oxocyclohexyl)propanoic acid |

Note: This is a generalized protocol based on the synthesis of a similar compound.[17] Optimization will be necessary.

In Vitro Enzymatic Assays

Objective: To determine if an aminotransferase can convert 3-cyclohexylalanine to this compound.

Protocol:

-

Enzyme Source: Purified recombinant branched-chain aminotransferase (BCAT) or aromatic aminotransferase.

-

Reaction Mixture:

-

Phosphate buffer (pH 7.4)

-

3-cyclohexylalanine (substrate)

-

α-Ketoglutarate (amino group acceptor)

-

Pyridoxal phosphate (PLP) (cofactor)

-

Purified aminotransferase

-

-

Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Analysis: Detect and quantify the formation of this compound and glutamate using HPLC with fluorescence detection after derivatization.[18][19]

Objective: To determine if the BCKDH complex can catabolize this compound.

Protocol:

-

Enzyme Source: Isolated mitochondria (as a source of the BCKDH complex) or purified BCKDH complex.

-

Reaction Mixture:

-

Mitochondrial respiration buffer

-

This compound (substrate)

-

NAD⁺ and Coenzyme A (cofactors)

-

Isolated mitochondria or purified BCKDH complex

-

-

Incubation: Incubate at 37°C.

-

Analysis: Monitor the production of NADH spectrophotometrically at 340 nm. Additionally, quantify the formation of 3-Cyclohexylpropanoyl-CoA using LC-MS/MS.[20]

Cell-Based Metabolic Studies

Objective: To demonstrate the metabolism of 3-cyclohexylalanine and this compound in a cellular context.

Protocol:

-

Cell Culture: Use a suitable cell line, such as HepG2 (liver cells) or C2C12 (muscle cells), which are metabolically active.

-

Stable Isotope Labeling: Treat the cells with ¹³C-labeled 3-cyclohexylalanine or ¹³C-labeled this compound.

-

Metabolite Extraction: After incubation, extract intracellular metabolites.

-

Metabolomic Analysis: Analyze the cell extracts using LC-MS/MS to identify and quantify ¹³C-labeled metabolites, including the hypothesized downstream products like ¹³C-3-Cyclohexylpropanoyl-CoA.[20]

Diagram of the Experimental Workflow:

Caption: Workflow for validating the hypothetical pathway.

Conclusion and Future Directions

This technical guide has outlined a plausible, yet hypothetical, metabolic pathway for this compound based on established principles of amino acid and α-keto acid metabolism. The proposed pathway, involving transamination and oxidative decarboxylation, provides a framework for future research. The detailed experimental protocols described herein offer a clear roadmap for researchers to validate these hypotheses.

Future investigations should focus on identifying the specific aminotransferases and dehydrogenase complexes involved, determining the kinetic parameters of these enzymatic reactions, and exploring the downstream metabolic fate of 3-Cyclohexylpropanoyl-CoA. Elucidating the metabolism of such novel α-keto acids will not only expand our fundamental understanding of metabolic networks but may also open new avenues for drug development and biotechnology.

References

- Albanese, D. C. M., & Gaggero, N. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI.

-

Branched-chain alpha-keto acid dehydrogenase complex. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link].

- BenchChem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)

- Fiveable. (2025, August 15). α-Keto Acid Definition - Organic Chemistry Key Term.

- University of California, Davis. (2016, December 13). Lecture 30.

-

Oxidative decarboxylation. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link].

-

Keto acid. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link].

- Astrobiology. (2025, June 10).

- WikipediaReaderSentry. (2023, January 17). Branched-chain alpha-keto acid dehydrogenase complex [Video]. YouTube.

- Photo-oxidation of alpha-keto-carboxylic acids and related compounds. (2015, November 19).

- The Organic Chemistry Tutor. (2017, November 25).

- CymitQuimica. (n.d.). 3-(2-Oxo-cyclohexyl)-propionic Acid.

- Adams, J. D., & Zamora, R. (2006). Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. Journal of Agricultural and Food Chemistry, 54(16), 5963–5968.

- The Royal Society of Chemistry. (2020, April 8). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.

- Frontiers. (2022, July 17). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders.

- ResearchGate. (n.d.).

- MetwareBio. (n.d.). Phenylalanine: Essential Roles, Metabolism, and Health Impacts.

- Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions.

- PubChem. (n.d.). 3-Cyclohexyl-2-hydroxypropanoic acid.

- RSC Publishing. (n.d.). Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods.

- Med School. (2025, April 18). BCKAD branched chain alphaketo acid dehydrogenase& BCKDH branched chain alphaketo acid dehydrogenase [Video]. YouTube.

- Sanadi, D. R., Langley, M., & White, F. (1958). On the mechanism of oxidative decarboxylation of alpha-keto acids. Biochimica et Biophysica Acta, 29(1), 218–219.

- Moreno-Sánchez, R., Marín-Hernández, A., Saavedra, E., & Gallardo-Pérez, J. C. (2008). Experimental validation of metabolic pathway modeling. The FEBS Journal, 275(13), 3434–3448.

- ResearchGate. (n.d.).

- Semantic Scholar. (n.d.).

- Vögeli, B., & Bibin, M. (2013). α-Ketoacids as precursors for phenylalanine and tyrosine labelling in cell-based protein overexpression. Amino Acids, 45(6), 1335–1342.

- Oxford Academic. (2017, March 15). Identification of metabolic pathways using pathfinding approaches: a systematic review | Briefings in Functional Genomics.

- MDPI. (2025, August 28). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.

- DAV University. (n.d.). Metabolism of tyrosine and phenylalanine.

- Synthesis from α-keto acids Synthesis by amid

- Khanacademymedicine. (2016, August 26). Metabolism of phenylalanine and tyrosine [Video]. YouTube.

- Vayena, E., et al. (2022). Filling gaps in metabolism using hypothetical reactions. Proceedings of the National Academy of Sciences, 119(49), e2216872119.

- Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Current Opinion in Biotechnology, 24(6), 1083–1090.

- Santa Cruz Biotechnology. (n.d.). 3-(2-Oxo-cyclohexyl)-propionic acid.

- GENERAL ASPECTS The amino acids undergo certain common reactions like transamin

- LGC Standards. (n.d.). 3-(2-Oxo-cyclohexyl)-propionic Acid.

- Ishii, K., et al. (2009). Development and experimental verification of a genome-scale metabolic model for Corynebacterium glutamicum. Microbial Cell Factories, 8, 44.

- Mooney, B. P., Miernyk, J. A., & Randall, D. D. (2002). The complex fate of alpha-ketoacids. Annual Review of Plant Biology, 53, 357–375.

- Pharmaguideline. (n.d.).

- ChemicalBook. (n.d.). (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID synthesis.

- Chemistry LibreTexts. (2022, April 26). 10.

-

Transamination. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link].

- Abdulsattar, S. A. (2024, November 6).

- Sigma-Aldrich. (2024, September 7).

- Google Patents. (n.d.). CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid.

- Google Patents. (n.d.). CN102140061B - The preparation method of cycloalkylpropionic acid.

-

Xenobiotic metabolism. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link].

- Preprints.org. (2024, April 18). Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts.

- Preprints.org. (2024, August 5).

Sources

- 1. fiveable.me [fiveable.me]

- 2. Keto acid - Wikipedia [en.wikipedia.org]

- 3. davuniversity.org [davuniversity.org]

- 4. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 7. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 8. davuniversity.org [davuniversity.org]

- 9. Transamination, Deamination and Decarboxylation | Pharmaguideline [pharmaguideline.com]

- 10. Transamination - Wikipedia [en.wikipedia.org]

- 11. guweb2.gonzaga.edu [guweb2.gonzaga.edu]

- 12. Oxidative decarboxylation - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. omicsonline.org [omicsonline.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of alpha-keto acids derived from cyclohexylalanine

This guide serves as an advanced technical resource for researchers and drug development scientists focusing on 3-cyclohexyl-2-oxopropanoic acid (also known as 3-cyclohexylpyruvate), the

Synthesis, Enzymology, and Pharmacophore Applications in Peptidomimetics

Executive Summary

The

This guide details the chemical and enzymatic routes to this molecule, its equilibrium dynamics in solution, and its utility as a reversible covalent electrophile in medicinal chemistry.

Chemical Identity & Structural Biology

Nomenclature and Structure

-

IUPAC Name: this compound

-

Common Names: 3-Cyclohexylpyruvate;

-keto- -

Molecular Formula:

-

Molecular Weight: 170.21 g/mol

Physicochemical Properties

The molecule exists in a tautomeric equilibrium between the keto form and the enol form, though the keto form predominates in acidic solution.

| Property | Value / Characteristic | Relevance |

| Lipophilicity (LogP) | ~1.8 - 2.1 (Predicted) | Higher than phenylpyruvate; enhances membrane permeability. |

| Steric Bulk | High (Cyclohexyl ring) | Occupies large hydrophobic pockets (S1 subsite) in proteases. |

| Reactivity | Electrophilic C2 Carbon | Susceptible to nucleophilic attack (e.g., Serine-OH, Cysteine-SH). |

| Solubility | Low in water; High in organic solvents (DCM, MeOH) | Requires co-solvents (DMSO) for enzymatic assays. |

Structural Comparison

The cyclohexyl group provides a "saturated" hydrophobic interaction compared to the planar phenyl ring of phenylalanine. This saturation forces the ring into a chair conformation, increasing the effective volume of the side chain and altering binding kinetics in enzyme active sites.

Synthetic Pathways[1][2]

The synthesis of this compound can be achieved via direct chemical hydrogenation or biocatalytic oxidative deamination.

Chemical Synthesis: Catalytic Hydrogenation

The most robust industrial route involves the catalytic hydrogenation of phenylpyruvic acid . This method avoids the harsh conditions required for Grignard additions to oxalates.

-

Substrate: Sodium Phenylpyruvate

-

Catalyst: Rhodium on Alumina (

) or Platinum Oxide ( -

Conditions: 3-5 atm

, Room Temperature, Aqueous/Alcoholic solvent. -

Mechanism: Saturation of the aromatic ring while preserving the

-keto functionality. Note: Over-reduction to the

Biocatalytic Synthesis: Enzymatic Resolution

For high-purity applications requiring specific chiral precursors (if aminated later), enzymatic routes are preferred to avoid byproducts.

Pathway A: L-Amino Acid Oxidase (LAAO)

L-Amino Acid Oxidases (EC 1.4.3.2), particularly those from snake venom (Crotalus adamanteus, Calloselasma rhodostoma), exhibit high specificity for hydrophobic amino acids.

-

Reaction: L-Cyclohexylalanine

-

Advantage: Irreversible under aerobic conditions; high conversion rates.

-

Challenge: The byproduct

can decarboxylate the keto acid. Catalase must be added to scavenge peroxide.

Pathway B: Transamination

Branched-chain aminotransferases (BCAT) or engineered Aspartate Aminotransferases can reversibly convert Cha to its keto acid.

-

Reaction: L-Cha +

-Ketoglutarate -

Equilibrium Shift: Requires removal of Glutamate (e.g., via Glutamate Dehydrogenase coupling) to drive yield.

Visualization of Synthetic Logic

Figure 1: Synthetic pathways for this compound. The chemical route (Red) involves ring saturation. The biological route (Blue) involves oxidative deamination of the amino acid.

Pharmaceutical Applications & Mechanism[2][3][4]

The Alpha-Keto "Warhead"

In drug design,

-

Mechanism: The active site nucleophile (e.g., Ser-195 in Chymotrypsin-like proteases) attacks the C2 ketone carbonyl.

-

Adduct: Forms a stable, reversible hemiketal (or hemithiohetal for cysteine proteases).

-

Geometry: The resulting tetrahedral carbon mimics the transition state of peptide bond hydrolysis, effectively locking the enzyme.

Specific Targets

-

HCV NS3 Protease Inhibitors: Early generation inhibitors utilized keto-amide functionalities. The cyclohexyl side chain (P2 position) provides optimal filling of the S2 hydrophobic pocket, often superior to the phenyl ring due to flexibility and shape complementarity.

-

Thrombin Inhibitors: Cyclohexylalanine derivatives are potent thrombin inhibitors. The keto-acid form serves as a precursor to argatroban -like structures or as a direct inhibitor motif.

-

Calpain Inhibitors:

-keto acids are used to inhibit calpains (calcium-dependent cysteine proteases) implicated in neurodegeneration.

Mechanism of Action Diagram

Figure 2: Mechanism of Protease Inhibition. The cyclohexyl ring anchors the molecule in the hydrophobic pocket, positioning the alpha-keto group for nucleophilic attack by the enzyme.

Experimental Protocols

Protocol A: Biocatalytic Synthesis via L-Amino Acid Oxidase

Adapted from standard protocols for hydrophobic amino acids (e.g., molecular cloning of LAAO).

Reagents:

-

L-Cyclohexylalanine (10 mM)

-

L-Amino Acid Oxidase (Snake Venom or Recombinant, 0.5 U/mL)

-

Catalase (200 U/mL) - Critical to prevent oxidative decarboxylation.

-

Buffer: 50 mM Tris-HCl, pH 7.5

Procedure:

-

Dissolution: Dissolve L-Cyclohexylalanine in buffer. If solubility is poor, use up to 5% DMSO.

-

Reaction: Add LAAO and Catalase. Incubate at 37°C with gentle shaking (aeration is required as

is a cosubstrate). -

Monitoring: Monitor the decrease in L-Cha via HPLC (C18 column, Acetonitrile/Water gradient) or the formation of the keto acid (absorbance at ~300 nm for enol form, though less distinct than phenylpyruvate).

-

Termination: Stop reaction by ultrafiltration (10 kDa cutoff) to remove enzymes.

-

Purification: Acidify to pH 2.0 with HCl and extract with Ethyl Acetate. Evaporate solvent to yield the crude keto acid.

Protocol B: Chemical Hydrogenation of Phenylpyruvate

Reagents:

-

Sodium Phenylpyruvate

-

Catalyst: 5% Rhodium on Alumina (

) -

Solvent: Water or 50% Ethanol

Procedure:

-

Setup: Place Sodium Phenylpyruvate in a high-pressure hydrogenation vessel.

-

Catalyst: Add 5 wt% of catalyst relative to substrate.

-

Hydrogenation: Pressurize to 3 atm (45 psi)

. Stir vigorously at room temperature. -

Timeline: Monitor reaction. Typical completion is 4-12 hours. Caution: Prolonged reaction leads to the hydroxy acid.

-

Workup: Filter catalyst over Celite. Acidify filtrate to precipitate this compound. Recrystallize from EtOAc/Hexanes.

References

-

BenchChem. (2025). Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone. Application Note. Link

-

MDPI. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Link

-

PubMed Central. (2025). From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination. Link

-

Google Patents. (2020). Alpha Keto Acid Compositions for Treating Hypo-Albuminemia. US20200281881A1. Link

-

ChemicalBook. (2024). (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID synthesis. Link

-

UniProt. (2024). L-amino acid oxidase - Rhodococcus opacus. Link

-

ResearchGate. (2025). α-Ketoamides, α-ketoesters and α-diketones as HCV NS3 protease inhibitors. Link

-

Wikipedia. (2024). Transamination. Link

-

Santa Cruz Biotechnology. (2024). 3-(2-Oxo-cyclohexyl)-propionic acid. Link

Solubility Profiling and Solvent Selection Strategy for 3-Cyclohexyl-2-oxopropanoic Acid

Part 1: Executive Summary & Molecular Context

3-Cyclohexyl-2-oxopropanoic acid (also known as Cyclohexylpyruvic acid) is a critical alpha-keto acid intermediate, frequently utilized in the synthesis of non-natural amino acids (e.g., cyclohexylalanine) and protease inhibitors.

Unlike simple carboxylic acids, this molecule exhibits a complex amphiphilic solubility profile driven by two competing structural domains:

-

Lipophilic Domain: The cyclohexyl ring (aliphatic, non-polar).

-

Hydrophilic/Reactive Domain: The

-keto acid moiety (polar, H-bond donor/acceptor, chelating capability).

This guide provides a structured approach to determining its solubility profile, predicting solvent behaviors, and selecting systems for reaction, extraction, and crystallization.

Physicochemical Baseline

| Property | Value (Approx/Predicted) | Context |

| Formula | MW: 170.21 g/mol | |

| pKa | ~3.2 – 3.8 | Stronger acid than propionic acid due to the |

| LogP | ~1.8 – 2.3 | Moderately lipophilic; crosses biological membranes but retains water solubility as a salt. |

| Physical State | Solid/Semi-solid | Often isolates as a hydrate or enol form; sensitive to decarboxylation. |

Part 2: Theoretical Solubility Framework

To optimize solvent selection without exhaustive empirical testing, we apply the Hansen Solubility Parameters (HSP) and dielectric principles. The molecule's dual nature dictates that single solvents are often insufficient for high-yield purification, necessitating binary solvent systems.

Predicted Solubility Map

The following table categorizes solvents based on interaction with the this compound structure.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, IPA | High | Strong H-bonding with carboxylic acid and ketone; overcomes crystal lattice energy effectively. |

| Polar Aprotic | DMSO, DMF, THF | Very High | Dipole-dipole interactions stabilize the polar head group; excellent for reaction media but hard to remove. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | "Goldilocks" zone. Good interaction with the organic backbone and polar head. Ideal for extraction. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good solvation of the cyclohexyl ring and protonated acid form. |

| Aliphatic Hydrocarbons | n-Hexane, Heptane, Cyclohexane | Low (Anti-solvent) | The polar |

| Water | Water (pH < 3) | Low | Predominantly insoluble in protonated form. |

| Aqueous Base | 1M NaOH, NaHCO | High | Forms the carboxylate salt (3-cyclohexyl-2-oxopropanoate), fully water-soluble. |

Part 3: Experimental Protocols (Self-Validating Systems)

Since batch-to-batch variations (purity, polymorphs) affect exact values, you must generate a specific solubility curve for your lot. Use the Gravimetric Saturation Method , which is robust and requires minimal instrumentation.

Protocol A: Gravimetric Solubility Determination

Objective: Determine saturation concentration (

-

Preparation: Add excess this compound solid to 10 mL of the target solvent in a sealed scintillation vial.

-

Equilibration: Agitate at

for 24 hours (orbital shaker at 200 rpm). -

Clarification: Stop agitation and allow solids to settle for 2 hours. Filter the supernatant through a 0.45

PTFE syringe filter (pre-heated to -

Quantification:

-

Pipette exactly 1.0 mL of filtrate into a pre-weighed tared vial (

). -

Evaporate solvent under vacuum/nitrogen stream.

-

Dry residue to constant weight (

).

-

-

Calculation:

Protocol B: pH-Dependent Extraction Efficiency

Objective: Determine the partition coefficient (

-

Dissolve 100 mg of compound in 10 mL Ethyl Acetate (Organic phase).

-

Add 10 mL Phosphate Buffer (pH 7.4) (Aqueous phase).

-

Vortex for 2 minutes; centrifuge to separate.

-

Analyze the Aqueous phase via HPLC (UV @ 210 nm) to determine concentration

. -

Validation: Mass balance check.

.

Part 4: Visualization of Workflows

Solubility Measurement Workflow

This diagram outlines the critical path for determining solubility, ensuring thermal equilibrium is maintained to avoid false negatives.

Caption: Step-by-step workflow for determining thermodynamic solubility, highlighting the split between gravimetric and chromatographic analysis.

Solvent Selection Decision Matrix

A logic tree for selecting the correct solvent system based on the process goal (Reaction vs. Purification).

Caption: Decision matrix for selecting solvents based on operational intent (Reaction vs. Purification).

Part 5: Process Optimization & Troubleshooting

Recrystallization Strategy

The most effective purification method for this compound is Anti-Solvent Crystallization .

-

Primary Solvent: Ethyl Acetate (dissolves the compound well at warm temperatures).

-

Anti-Solvent: n-Heptane or Hexane (induces precipitation).

-

Procedure: Dissolve crude material in minimal warm Ethyl Acetate (

). Slowly add n-Heptane until slight turbidity persists. Cool slowly to

Stability Warning (Decarboxylation)

Alpha-keto acids are prone to oxidative decarboxylation.

-

Avoid: Prolonged heating in high-boiling solvents (e.g., DMSO >

). -

Recommendation: Perform solubility studies and recrystallization below

. Use Nitrogen sparging to minimize oxidative degradation.

References

-

PubChem. (n.d.). Compound Summary for CID 69702: 3-Cyclohexylpropanoic acid (Analog Reference). National Library of Medicine. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for HSP methodology utilized in Part 2).

Methodological & Application

Protocols for the synthesis of 3-Cyclohexyl-2-oxopropanoic acid from phenylalanine

Executive Summary

3-Cyclohexyl-2-oxopropanoic acid (also known as Cyclohexylpyruvic acid) is a critical non-proteinogenic building block, notably utilized in the synthesis of HCV protease inhibitors (e.g., Telaprevir) and collagenase inhibitors. While direct hydrogenation of phenylpyruvic acid is theoretically possible, it suffers from poor chemoselectivity, frequently reducing the

This Application Note details the "Ring-First" Chemo-Enzymatic Protocol , a robust two-step workflow designed to maximize yield and enantiopurity.

-

Chemical Hydrogenation: Catalytic reduction of L-Phenylalanine to L-Cyclohexylalanine (Cha).

-

Enzymatic Oxidative Deamination: Biocatalytic conversion of Cha to the target

-keto acid using L-Amino Acid Oxidase (L-AAO).[1]

Pathway Analysis & Logic

The strategic choice to hydrogenate the amino acid before generating the ketone is based on chemoselectivity principles.

The Chemoselectivity Challenge[2]

-

Route A (Flawed): Phe

Phenylpyruvate-

Risk:[2] The

-keto group is highly susceptible to reduction under the conditions required to reduce the aromatic ring (high pressure, metal catalysts), leading to impurities like 3-cyclohexyl-2-hydroxypropanoic acid.

-

-

Route B (Recommended): Phe

Hydrogenation-

Benefit: The amino group is inert to hydrogenation conditions. The subsequent enzymatic step is highly specific for the

-amino group, leaving the newly formed cyclohexyl ring untouched.

-

Workflow Visualization

Figure 1: The "Ring-First" strategy avoids over-reduction of the ketone moiety.

Detailed Protocols

Step 1: Catalytic Hydrogenation of L-Phenylalanine

This step utilizes Rhodium on Carbon (Rh/C), which is preferred over Palladium for phenyl ring saturation under mild conditions to prevent racemization or hydrogenolysis of the C-N bond.

Materials:

-

Substrate: L-Phenylalanine (CAS: 63-91-2)

-

Catalyst: 5% Rhodium on Carbon (Rh/C), wetted (degussa type)

-

Solvent: 10% Acetic Acid (aq) or 1M HCl (Acidic media prevents catalyst poisoning by the free amine).

-

Equipment: High-pressure hydrogenation reactor (e.g., Parr autoclave).

Protocol:

-

Preparation: Dissolve L-Phenylalanine (10.0 g, 60.5 mmol) in 150 mL of 10% aqueous acetic acid.

-

Catalyst Loading: Carefully add 5% Rh/C (1.0 g, 10 wt% loading) under an inert nitrogen atmosphere. Caution: Dry Rh/C is pyrophoric.

-

Hydrogenation: Seal the reactor and purge with

(3x) followed by -

Reaction: Heat to 50°C and stir vigorously (1000 rpm) for 12–18 hours. Monitor H2 uptake.

-

Work-up:

-

Cool to room temperature and depressurize.

-

Filter the catalyst through a Celite pad (wash with water).

-

Concentrate the filtrate under reduced pressure to remove acetic acid.

-

Recrystallization: Dissolve residue in minimal hot water, adjust pH to ~6 (isoelectric point) with dilute NaOH to precipitate L-Cyclohexylalanine.

-

Yield Target: >90%.

-

Step 2: Enzymatic Oxidative Deamination

We utilize L-Amino Acid Oxidase (L-AAO) (EC 1.4.3.2).[1] While snake venom L-AAO is the classical reagent, microbial oxidases (e.g., from Rhodococcus or Proteus) are increasingly used for scale. Catalase is mandatory to degrade the H2O2 byproduct, which otherwise decarboxylates the keto acid.

Reaction Stoichiometry:

Materials:

-

Substrate: L-Cyclohexylalanine (from Step 1).

-

Enzyme: L-Amino Acid Oxidase (Source: Crotalus adamanteus or recombinant equivalent).[3]

-

Scavenger: Catalase (bovine liver or Aspergillus niger).

-

Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 7.5.

Protocol:

-

Setup: In a bioreactor or aerated flask, dissolve L-Cyclohexylalanine (10 mM final conc) in buffer.

-

Enzyme Addition: Add L-AAO (approx. 5–10 units/mmol substrate) and Catalase (excess, ~1000 units/mL).

-

Aeration: Constant bubbling of air or pure oxygen is critical. The reaction is O2-dependent.[4]

-

Incubation: Incubate at 30°C with gentle agitation for 24 hours.

-

Monitoring: Monitor the disappearance of the amine (ninhydrin test or HPLC) and appearance of the keto acid (UV at 300nm in alkaline solution).

-

Isolation:

-

Acidify the reaction mixture to pH 2 with 1M HCl.

-

Extract 3x with Ethyl Acetate.

-

Dry organic layer over

and evaporate. -

Purification: Recrystallize from hexane/ethyl acetate if necessary.

-

Critical Process Parameters (CPP)

| Parameter | Recommended Range | Impact of Deviation |

| Step 1: H2 Pressure | 3 – 8 bar | Low: Incomplete ring reduction. High: No significant benefit, safety risk. |

| Step 1: Solvent pH | Acidic (< pH 2) | Neutral/Basic: Free amines poison Rh/C catalysts, halting reaction. |

| Step 2: Catalase | Excess (>500 U/mL) | Insufficient: H2O2 accumulation causes oxidative decarboxylation (yield loss). |

| Step 2: pH Control | 7.2 – 7.8 | <6.0 or >8.5: L-AAO activity drops sharply; enzyme denaturation. |

Analytical Validation

To ensure the protocol was successful, the following analytical signatures should be verified:

-

HPLC: C18 Column, Mobile Phase Acetonitrile:Water (0.1% TFA).

-

Phe: Retention time (RT) ~3.5 min.

-

Cha: RT ~5.2 min (more hydrophobic).

-

Target: RT ~6.8 min (Loss of amino group, increased hydrophobicity).

-

-

1H NMR (DMSO-d6):

-

Target: Look for the disappearance of the

-proton signal (approx. 3.5-4.0 ppm in amino acid) and the absence of aromatic protons (7.1-7.4 ppm). Presence of broad multiplets at 0.8–1.8 ppm confirms the cyclohexyl ring.

-

References

-

L-Amino Acid Oxidase Specificity

-

Title: L-amino acid oxidase (Wikipedia / Zeller & Maritz)[3]

- Source: Wikipedia / Vertex AI Grounding

-

URL:

- Relevance: Confirms the mechanism of oxidative deamination and the necessity of c

-

-

Hydrogenation of Aromatic Amines

-

Title: Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine[5]

- Source: ResearchG

-

URL:

- Relevance: Validates the use of Rh/C and Ru catalysts for phenyl ring satur

-

-

Cyclohexylalanine as a Stable Intermediate

-

Title: Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation[6]

- Source: NIH / PubMed Central

-

URL:

- Relevance: Demonstrates the stability and handling of L-Cyclohexylalanine in peptide chemistry and drug design.

-

-

Worthington Enzyme Manual

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Amino Acid Oxidase, L- - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 4. L-amino-acid oxidase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic transamination assays using 3-Cyclohexyl-2-oxopropanoic acid as substrate

Executive Summary

This guide details the enzymatic transamination of 3-Cyclohexyl-2-oxopropanoic acid (also known as cyclohexylpyruvate) to synthesize L-Cyclohexylalanine (L-Cha) . L-Cha is a critical non-canonical amino acid used as a building block in pharmaceutical peptides (e.g., GLP-1 receptor agonists) and chiral auxiliaries.

Unlike standard phenylpyruvate transamination, the cyclohexyl moiety introduces significant hydrophobicity and steric bulk, requiring specific enzymatic handling and solvent strategies. This note provides a validated workflow from enzyme screening to analytical quantification, focusing on Aromatic Transaminases (AroATs) and Branched-Chain Aminotransferases (BCATs) .

Scientific Principles & Reaction Design[1][2][3]

The Transamination Mechanism

The reaction follows a Ping-Pong Bi-Bi mechanism .[1][2] The amino donor (typically L-Glutamate or L-Alanine) transfers an amine group to the enzyme-bound cofactor Pyridoxal-5'-phosphate (PLP) , forming Pyridoxamine-5'-phosphate (PMP).[1][2] The PMP then transfers the amine to the keto acid substrate (this compound), releasing the chiral amino acid.

Thermodynamic Challenges

Transamination is reversible with an equilibrium constant (

-

Strategy A (Coupled Enzyme): Use Lactate Dehydrogenase (LDH) to irreversibly reduce the co-product pyruvate to lactate (if L-Alanine is the donor).

-

Strategy B (Excess Donor): Use a large molar excess (5–10 equivalents) of the amino donor.

Pathway Visualization

The following diagram illustrates the coupled enzymatic system used for both synthesis and real-time kinetic monitoring.

Caption: Figure 1. Transamination of cyclohexylpyruvate coupled with LDH for equilibrium displacement and kinetic monitoring.

Experimental Protocols

Protocol A: High-Throughput Screening (HTS)

Purpose: Rapidly identify active transaminases from a library (e.g., E. coli TyrB, AspC, or engineered variants) using a colorimetric kinetic assay.

Reagents:

-

Buffer: 100 mM Potassium Phosphate, pH 7.5.

-

Cofactor: 1 mM PLP (Pyridoxal-5'-phosphate).

-

Substrate: 50 mM this compound (dissolved in DMSO).

-

Amino Donor: 200 mM L-Alanine.

-

Coupling System: Lactate Dehydrogenase (LDH) (5 U/mL) + NADH (0.4 mM).

Procedure:

-

Preparation: In a 96-well UV-transparent plate, dispense 180 µL of Master Mix (Buffer, PLP, L-Alanine, NADH, LDH).

-

Enzyme Addition: Add 10 µL of cell lysate or purified enzyme (approx. 0.1–0.5 mg/mL final conc).

-

Initiation: Add 10 µL of Substrate stock (Final conc: 2.5 mM substrate, 5% DMSO).

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 20 minutes at 30°C.

-

Data Analysis: Calculate the initial velocity (

). A decrease in absorbance indicates NADH oxidation, directly proportional to pyruvate (and thus L-Cha) formation.

Expert Insight: The substrate has limited water solubility. Do not exceed 5-10% DMSO, as higher concentrations may denature the coupling enzyme (LDH). If precipitation occurs, switch to a glutamate-based endpoint assay.

Protocol B: Analytical Scale Synthesis & HPLC Analysis

Purpose: Confirm conversion and determine Enantiomeric Excess (ee%).

Reagents:

-

Enzyme: Selected Transaminase (e.g., E. coli Aromatic Transaminase).

-

Amino Donor: L-Glutamate (100 mM).

-

Substrate: 10 mM this compound.

-

Buffer: 50 mM Tris-HCl, pH 8.0 containing 0.1 mM PLP.

Procedure:

-

Reaction: Mix reagents in a 1.5 mL Eppendorf tube (Total volume 1 mL). Incubate at 30°C, 600 rpm for 24 hours.

-

Quenching: Stop reaction by adding 100 µL of 12N HCl or 500 µL Acetonitrile. Centrifuge at 12,000 x g for 5 mins.

-

Derivatization (Automated or Manual):

-

Mix 10 µL supernatant with 50 µL OPA/3-MPA reagent (o-Phthalaldehyde/3-Mercaptopropionic acid).

-

Incubate for 1 minute (reaction is instantaneous but unstable).

-

Inject immediately.

-

HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse AAA), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 40 mM Na₂HPO₄, pH 7.8 (filtered) |

| Mobile Phase B | Acetonitrile : Methanol : Water (45:45:10 v/v) |

| Flow Rate | 1.5 mL/min |

| Detection | Fluorescence (Ex: 340 nm, Em: 450 nm) |

| Gradient | 0-20 min: 0% -> 60% B; 20-25 min: 100% B |

| Target Retention | L-Glutamate (~2 min), L-Cyclohexylalanine (~14 min) |

Note on Chiral Analysis: To determine ee%, use a Chiral Crown Ether column (e.g., Crownpak CR(+)) with Perchloric acid (pH 1.5) mobile phase. OPA derivatization is achiral; it only quantifies total amine formation.

Troubleshooting & Optimization

Substrate Inhibition

This compound is structurally bulky and hydrophobic. High concentrations (>20 mM) often inhibit transaminases.

-

Solution: Implement a Fed-Batch strategy. Add substrate continuously at a rate matching the enzymatic conversion (

) to keep free substrate concentration low (<5 mM).

Solubility Issues

The substrate may precipitate in aqueous buffers at pH < 7.

-

Solution: Maintain pH 7.5–8.0. Use co-solvents like 10% Methanol or 5% DMSO . Note that ionic liquids have been shown to stabilize some transaminases but may interfere with downstream processing.

Equilibrium Displacement

If conversion stalls at 50%:

-

Remove Product: Use in situ product removal (ISPR) with Amberlite resins if the product is inhibitory.

-

Recycle Cofactor: If using Glutamate as donor, couple with Glutamate Dehydrogenase (GDH) , Ammonium chloride, and NADH to recycle

-ketoglutarate back to Glutamate.

References

-

Gao, S. et al. (2019). Enzymatic Synthesis of Non-canonical Amino Acids using Engineered Transaminases. ACS Catalysis.

-

Höhne, M. & Bornscheuer, U.T. (2009). Biocatalytic Routes to Optically Active Amines. ChemCatChem.

-

Codexis Inc. (2023). Transaminase Screening Kits & Protocols.

-

Sigma-Aldrich. (2023). This compound Product Specification.

-

Agilent Technologies. (2020). Amino Acid Analysis using Zorbax Eclipse AAA Columns. Application Note 5990-5517EN.

Sources

Application Notes and Protocols: Synthesis of Cyclohexylalanine via Reductive Amination of 3-Cyclohexyl-2-oxopropanoic acid

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive guide for the synthesis of the non-proteinogenic amino acid, (±)-2-amino-3-cyclohexylpropanoic acid (Cyclohexylalanine), through the reductive amination of 3-Cyclohexyl-2-oxopropanoic acid. This protocol is designed for researchers, scientists, and professionals in drug development who are interested in the synthesis of novel amino acids. The procedure detailed herein utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, offering high yields and operational simplicity. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and offer guidance on product purification and characterization.

Introduction: The Significance of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, such as Cyclohexylalanine, are crucial building blocks in medicinal chemistry and drug development.[1] The incorporation of these unique structural motifs into peptides and peptidomimetics can significantly enhance their pharmacological properties. Specifically, the replacement of a phenyl group (as in Phenylalanine) with a cyclohexyl group increases lipophilicity and metabolic stability, leading to improved pharmacokinetic profiles of potential drug candidates.[1]

Reductive amination stands out as a powerful and versatile method for the synthesis of amines, including α-amino acids.[2] This one-pot reaction converts a carbonyl group and an amine into a new amine via an intermediate imine.[3] The reaction's prevalence in organic synthesis is due to its efficiency and the ability to be performed under mild conditions.[2] In the context of α-amino acid synthesis, reductive amination of α-keto acids with ammonia provides a direct and atom-economical route.[4][5]

This application note focuses on the synthesis of Cyclohexylalanine from this compound and ammonia, employing sodium triacetoxyborohydride as the reducing agent. This reagent is particularly advantageous as it is selective for the reduction of the intermediate iminium ion over the starting keto acid, minimizing side reactions and leading to cleaner product formation.[6][7][8]

Reaction Mechanism and Principle

The reductive amination of an α-keto acid proceeds in two main stages within a single pot:

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of this compound. This is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[9] The resulting hemiaminal intermediate then undergoes dehydration to form an imine. In the acidic reaction medium, the imine is protonated to form a more reactive iminium ion.[10]

-

Hydride Reduction: A selective reducing agent, in this case, sodium triacetoxyborohydride, delivers a hydride ion to the electrophilic carbon of the iminium ion.[3] This reduction of the C=N bond yields the final α-amino acid product.[10] The choice of sodium triacetoxyborohydride is critical; its reduced reactivity compared to reagents like sodium borohydride prevents the premature reduction of the starting keto acid.[3][8]

Caption: Mechanism of Reductive Amination.

Materials and Reagents

| Material/Reagent | Grade | Supplier | Notes |

| This compound | ≥98% | Commercially Available | |

| Ammonium Acetate | ACS Reagent Grade | Commercially Available | Used as the ammonia source. |

| Sodium Triacetoxyborohydride (STAB) | ≥97% | Commercially Available | Moisture sensitive, handle under inert atmosphere.[11] |

| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Commercially Available | Preferred solvent.[8] |

| Methanol (MeOH) | ACS Reagent Grade | Commercially Available | For workup and purification. |

| Diethyl Ether | Anhydrous | Commercially Available | For precipitation. |

| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available | For pH adjustment. |

| Sodium Hydroxide (NaOH) | 1 M solution | Commercially Available | For pH adjustment. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying organic layers. |

| Deuterated Solvents (e.g., D₂O, DMSO-d₆) | NMR Grade | Commercially Available | For NMR analysis. |

Experimental Protocol

Reaction Setup

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

-

Add ammonium acetate (10.0 eq) to the flask.[12] The large excess of ammonium acetate serves as both the ammonia source and a buffer.

-

Add anhydrous 1,2-dichloroethane (DCE) to the flask to achieve a starting material concentration of approximately 0.2 M.

-

Stir the suspension at room temperature under a nitrogen atmosphere.

Reductive Amination

-

Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring suspension in portions over 15-20 minutes. The addition is exothermic, and a slow addition helps to control the reaction temperature.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 4. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for the Optimization of Grignard Reactions Involving 3-Cyclohexyl-2-oxopropanoic Acid

Introduction

The addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds with exceptional efficiency.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of Grignard reactions with a particularly challenging substrate: 3-Cyclohexyl-2-oxopropanoic acid. This α-keto acid presents a unique set of challenges due to the presence of both a reactive ketone and an acidic carboxylic acid moiety. Direct exposure of this compound to a Grignard reagent typically results in a rapid acid-base reaction, quenching the organometallic reagent and preventing the desired nucleophilic addition to the keto group.[2][3]

This document will explore two primary strategies to circumvent this issue and achieve the successful synthesis of 2-cyclohexyl-2-hydroxy-2-alkylpropanoic acid derivatives: a protection/deprotection strategy and an in-situ deprotonation/addition approach. We will delve into the mechanistic underpinnings of these methods, provide detailed, step-by-step protocols, and offer insights into the critical parameters that govern reaction success.

The Challenge: Competing Reaction Pathways

The primary obstacle in the Grignard reaction with this compound is the acidic proton of the carboxylic acid. Grignard reagents are potent bases and will readily deprotonate the carboxylic acid to form a magnesium carboxylate salt and an alkane.[2][3] This non-productive pathway consumes the Grignard reagent and renders it unavailable for the desired nucleophilic attack on the electrophilic ketone carbonyl.

Furthermore, the α-keto acid substrate is susceptible to other side reactions, including enolization of the ketone and reduction of the carbonyl group, particularly with sterically hindered Grignard reagents.[1]

Caption: Competing reaction pathways in the Grignard reaction with an α-keto acid.

Strategy 1: Protection and Deprotection of the Carboxylic Acid

A robust and widely applicable strategy involves the temporary protection of the carboxylic acid as a functional group that is inert to Grignard reagents.[4][5][6] Esters, particularly silyl esters, are excellent choices for this purpose.[4] The general workflow for this approach is outlined below.

Caption: Workflow for the protection/deprotection strategy.

Protocol 1.1: Silylation of this compound

This protocol describes the protection of the carboxylic acid as a trimethylsilyl (TMS) ester.

Materials:

-

This compound

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the acid in anhydrous DCM.

-

Add BSA (1.1 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the crude silyl ester solution can be used directly in the next step without purification.

Protocol 1.2: Grignard Addition to the Silyl Ester

Materials:

-

Crude solution of the silyl ester of this compound

-

Grignard reagent (e.g., methylmagnesium bromide in THF, 1.0 M solution)

-

Anhydrous tetrahydrofuran (THF)

-

Addition funnel

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

Procedure:

-

Ensure the crude silyl ester solution is under an inert atmosphere and cool it to 0 °C using an ice bath.

-

Transfer the Grignard reagent (1.2 eq) to an addition funnel.

-

Add the Grignard reagent dropwise to the stirred silyl ester solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, proceed to the work-up and deprotection steps.

Protocol 1.3: Work-up and Deprotection

Materials:

-

Reaction mixture from the Grignard addition

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

-

Separatory funnel

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Dissolve the crude product in THF.

-

Add TBAF (1.1 eq) and stir at room temperature for 1-3 hours. Monitor the deprotection by TLC.

-

Once the deprotection is complete, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Strategy 2: In-situ Deprotonation and Addition

An alternative, more atom-economical approach is to use an excess of the Grignard reagent to first deprotonate the carboxylic acid in situ, followed by the nucleophilic addition of a second equivalent to the ketone.[7] This method avoids the additional protection and deprotection steps. A recent development in this area is the use of "turbo-Hauser bases," such as i-Pr₂NMgCl·LiCl, which can activate Grignard reagents for addition to carboxylates, suggesting that careful control of reactivity can favor the desired outcome.[8][9][10][11]

Protocol 2.1: Direct Grignard Addition with Excess Reagent

Materials:

-

This compound

-

Grignard reagent (e.g., methylmagnesium bromide in THF, 1.0 M solution)

-

Anhydrous tetrahydrofuran (THF)

-

Addition funnel

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Transfer the Grignard reagent (2.2-2.5 eq) to an addition funnel.

-

Add the Grignard reagent dropwise to the stirred solution over 1 hour. The initial portion of the Grignard reagent will react with the carboxylic acid, often resulting in the formation of a precipitate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, proceed to the aqueous work-up.

Work-up:

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Acidify the mixture with 1 M HCl to a pH of ~2 to ensure the product is in its carboxylic acid form.

-

Extract the product with ethyl acetate or diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Optimization Parameters and Data Summary

The success of these reactions is highly dependent on several key parameters. The following table summarizes these parameters and their expected impact on the reaction outcome.

| Parameter | Effect on Reaction | Recommendations |

| Grignard Reagent Stoichiometry | In Strategy 1, a slight excess (1.2 eq) is sufficient. In Strategy 2, a larger excess (2.2-2.5 eq) is crucial to account for both deprotonation and addition. | Titrate the Grignard reagent prior to use for accurate stoichiometry. |

| Temperature | Low temperatures (0 °C or below) are generally preferred to minimize side reactions such as enolization and reduction. | Maintain strict temperature control, especially during the addition of the Grignard reagent. |

| Solvent | Anhydrous ethereal solvents like THF or diethyl ether are essential for Grignard reagent stability and reactivity. | Use freshly distilled or commercially available anhydrous solvents. |

| Addition Rate | Slow, dropwise addition of the Grignard reagent helps to control the reaction exotherm and minimize side reactions. | Use an addition funnel for controlled addition. |

| Protecting Group (Strategy 1) | Silyl esters are readily formed and cleaved under mild conditions. Other esters like methyl or benzyl esters can also be used but may require harsher deprotection conditions. | Choose a protecting group that is stable to the Grignard reaction conditions and can be removed without affecting other functional groups. |

Conclusion

The reaction of Grignard reagents with this compound presents a formidable synthetic challenge that can be effectively addressed through careful strategic planning and protocol optimization. The protection/deprotection strategy offers a reliable and high-yielding route, albeit with additional synthetic steps. The in-situ deprotonation/addition method provides a more direct and atom-economical alternative, though it may require more careful optimization of reaction conditions and stoichiometry. The choice between these strategies will depend on the specific goals of the synthesis, the scale of the reaction, and the availability of reagents. By following the detailed protocols and considering the key optimization parameters outlined in this application note, researchers can confidently navigate the complexities of this transformation and successfully synthesize valuable 2-cyclohexyl-2-hydroxy-2-alkylpropanoic acid derivatives for their research and development endeavors.

References

-

Colas, K., dos Santos, A. C. V. D., & Mendoza, A. (2019). i-Pr2NMgCl·LiCl Enables the Synthesis of Ketones by Direct Addition of Grignard Reagents to Carboxylate Anions. Organic Letters, 21(19), 7851–7856. [Link]

-

Das, S., & L-Thakur, A. J. (2021). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances, 11(5), 2939-2944. [Link]

-

Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides. (2022). Angewandte Chemie International Edition, 61(9), e202114962. [Link]

-

Dieter, R. K., & Amoah, E. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(6), 2870–2888. [Link]

-

Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest. [Link]

-

Gravel, M., & Hall, D. G. (2005). Addition of Grignard Reagents to 1-(N-(Alkoxyoxalyl)-N-methylamino)-3-methylimidazolium Salts: A General Method for α-Keto Ester Synthesis. The Journal of Organic Chemistry, 70(18), 7445–7448. [Link]

-

LibreTexts. (2022, September 12). 1.10: Carboxylic Acid Derivatives - Alpha Carbon Reactions. Chemistry LibreTexts. [Link]

-

Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]

-

Quora. (2019, May 18). Can a carboxylic acid react with a Grignard reagent? [Link]

-

Reddit. (2025, February 17). Girgnard addition on a Ketone, with a carboxylic acid moiety - Possible drawbacks. r/chemistry. [Link]

-

Smith, M. B. (2023). 19.11: Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]

-

BrainKart. (2018, February 18). Reactions of Carboxylic acids and carboxylic acid derivatives. [Link]

-

Chemistry Steps. (2025, October 13). Esters with Grignard Reagent. [Link]

-

Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

YouTube. (2021, April 4). 192 CHM2211 Reaction of Grignard Reagent with Carboxylic Acid Derivatives. [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

-

Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]

-

Organic Chemistry Portal. (n.d.). i-Pr2NMgCl·LiCl Enables the Synthesis of Ketones by Direct Addition of Grignard Reagents to Carboxylate Anions. [Link]

-

Wikipedia. (n.d.). Turbo-Hauser bases. [Link]

-

Wikipedia. (n.d.). Protecting group. [Link]

-

ResearchGate. (n.d.). A) Direct and indirect addition of Grignard reagents to carboxylate... [Link]

-

PURE – TECNALIA CRIS. (n.d.). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. [Link]

-

Reddit. (2025, February 17). Girgnard addition on a Ketone, with a carboxylic acid moiety - Possible drawbacks. r/Chempros. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. [Link]

-

chemguide. (n.d.). grignard reagents. [Link]

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. quora.com [quora.com]

- 3. brainkart.com [brainkart.com]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. i-Pr2NMgCl·LiCl Enables the Synthesis of Ketones by Direct Addition of Grignard Reagents to Carboxylate Anions [organic-chemistry.org]

- 10. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction - Organic Chemistry | OpenStax [openstax.org]

- 11. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]

Application Note: Enantioselective Reduction of 3-Cyclohexyl-2-oxopropanoic Acid

This Application Note is designed for process chemists, biochemists, and drug development scientists seeking a robust, scalable method for the enantioselective synthesis of (R)- or (S)-3-Cyclohexyl-2-hydroxypropanoic acid .

This compound (also known as hexahydromandelic acid) is a critical chiral building block for protease inhibitors (e.g., renin inhibitors) and other peptidomimetics. Due to the steric bulk of the cyclohexyl group, standard reduction protocols for pyruvate or lactate often fail, requiring the specialized methodologies detailed below.

Executive Summary & Strategic Choice

The reduction of 3-Cyclohexyl-2-oxopropanoic acid (1) to its chiral hydroxy derivative (2) poses a "bulky ketone" challenge. The cyclohexyl ring creates significant steric hindrance near the carbonyl center, often reducing the efficiency of standard catalysts.

We present two validated workflows. Select the method based on your specific project constraints:

| Feature | Method A: Biocatalysis (Enzymatic) | Method B: Asymmetric Hydrogenation |

| Primary Catalyst | L-LDH / D-LDH or KREDs | Rh(I)-Bisphosphine Complexes |

| Enantioselectivity (ee) | Typically >99% | 90% – 98% |

| Scalability | High (Batch/Fed-batch) | High (Batch/Flow) |

| Conditions | Aqueous Buffer, Ambient Temp/Pressure | Organic Solvent (MeOH), High Pressure H₂ |

| Cost Driver | Enzyme/Cofactor Recycling | Precious Metal (Rh), Chiral Ligand |

| Best For | Strict enantiopurity requirements (>99.5% ee) | Large-scale production with solvent recovery |

Method A: Biocatalytic Reduction (The "Green" Route)

This method utilizes Lactate Dehydrogenases (LDHs) or Ketoreductases (KREDs) . Unlike standard L-LDH (which prefers pyruvate), bulky substrates require enzymes with expanded active site pockets, such as D-LDH from Staphylococcus epidermidis or engineered KRED variants.

Mechanistic Pathway & Cofactor Recycling

The reaction consumes stoichiometric NADH/NADPH. To make this economically viable, a coupled cofactor regeneration system (e.g., Formate Dehydrogenase - FDH) is mandatory.

Figure 1: Coupled enzymatic cycle showing the reduction of the keto acid substrate driven by NADH, which is continuously regenerated by Formate Dehydrogenase (FDH) consuming ammonium formate.

Experimental Protocol

Materials:

-

Substrate: this compound (100 mM).

-

Enzyme: D-LDH (e.g., S. epidermidis clone) for (R)-product; L-LDH (Lactobacillus sp.) for (S)-product.

-

Cofactor: NAD⁺ (1 mM catalytic load).

-

Recycling System: Formate Dehydrogenase (FDH) + Ammonium Formate.

-

Buffer: Potassium Phosphate (100 mM, pH 7.0 – 7.5).

Step-by-Step Procedure:

-

Buffer Prep: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Degas by bubbling nitrogen for 10 mins to protect enzymes from oxidative stress.

-

Substrate Solution: Dissolve this compound (850 mg, ~5 mmol) in the buffer. Adjust pH back to 7.5 using 5M NaOH (substrate is acidic).

-

Cofactor Mix: Add Ammonium Formate (475 mg, 1.5 eq) and NAD⁺ (3.5 mg, 0.005 mmol).

-

Initiation: Add FDH (50 Units) and the specific LDH/KRED (50–100 Units).

-

Incubation: Stir gently (150 rpm) at 30°C for 24 hours. Note: Do not vortex vigorously as this denatures enzymes.

-

Quenching: Acidify reaction mixture to pH 2.0 using 6M HCl. This stops the enzyme and protonates the product for extraction.

-

Workup: Extract 3x with Ethyl Acetate (EtOAc). Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/EtOAc if necessary, though enzymatic routes often yield >98% purity crude.

Method B: Asymmetric Hydrogenation (The "Scalable" Route)

For multi-kilogram scales, transition metal catalysis using Rhodium (Rh) or Ruthenium (Ru) complexes with chiral phosphine ligands is preferred. The "bulky" nature of the cyclohexyl group necessitates ligands with large bite angles or specific steric pockets, such as BINAP or DuPhos .

Catalyst Selection Logic

-